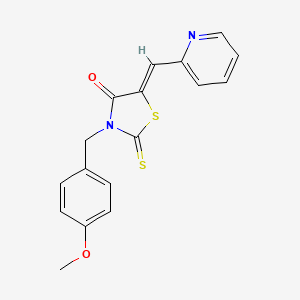
3-(4-methoxybenzyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxybenzyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has been extensively researched due to its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been found to exhibit various biological activities. The purpose of
作用機序
The mechanism of action of 3-(4-methoxybenzyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with various molecular targets. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases that are associated with oxidative stress. Additionally, it has been found to exhibit antidiabetic activity by regulating glucose metabolism and insulin secretion. Furthermore, it has been found to exhibit neuroprotective activity by preventing the death of neurons and reducing inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 3-(4-methoxybenzyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its versatility. This compound has been found to exhibit various biological activities, which makes it useful for studying different disease models. Additionally, it is relatively easy to synthesize and can be obtained in large quantities.
However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its molecular targets. Additionally, its potential toxicity and side effects need to be carefully monitored.
将来の方向性
There are many future directions for research on 3-(4-methoxybenzyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One potential avenue of research is to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets. Furthermore, there is a need to investigate its potential toxicity and side effects in order to determine its safety for use in humans.
Conclusion
In conclusion, this compound is a compound that has been extensively researched due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound for use in the treatment of various diseases.
合成法
The synthesis of 3-(4-methoxybenzyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various reagents. The initial step involves the reaction of 2-pyridinecarboxaldehyde with thiourea to form 2-pyridinylmethylene thiourea. This intermediate is then reacted with 4-methoxybenzaldehyde to form the final product, this compound.
科学的研究の応用
The scientific research application of 3-(4-methoxybenzyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is vast and varied. This compound has been found to exhibit antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. Additionally, it has been found to possess potential therapeutic applications in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-21-14-7-5-12(6-8-14)11-19-16(20)15(23-17(19)22)10-13-4-2-3-9-18-13/h2-10H,11H2,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRJPLYVHBNASC-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}amino)-2-propanol](/img/structure/B5438977.png)

![2-[2-(4-fluorophenyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5438994.png)
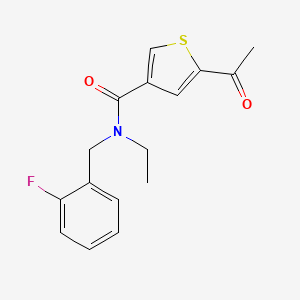
![5-imino-2-isobutyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5439000.png)
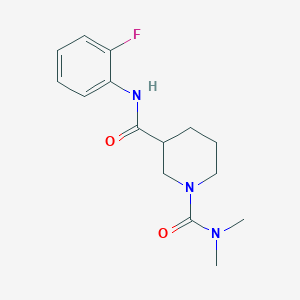
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439016.png)
![2-(4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5439027.png)
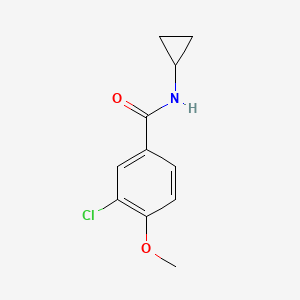
![N-benzyl-7-(cyclobutylcarbonyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5439043.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5439049.png)
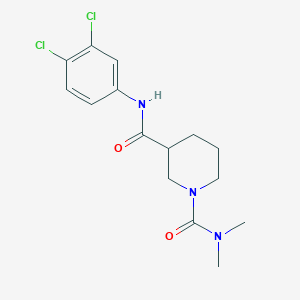
![methyl 2-(3-bromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5439052.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-4-isopropyl-1,2,3-thiadiazole](/img/structure/B5439053.png)